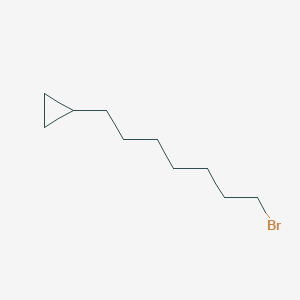

7-Bromoheptylcyclopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromoheptylcyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c11-9-5-3-1-2-4-6-10-7-8-10/h10H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGNBLBJMHJREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromoheptylcyclopropane and Its Precursors

Retrosynthetic Disconnections for 7-Bromoheptylcyclopropane

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, two primary retrosynthetic disconnections are considered.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection 1: This approach involves breaking the carbon-carbon bonds of the cyclopropane (B1198618) ring. This leads to precursors such as a long-chain alkene (e.g., 9-bromonon-1-ene) and a carbene or carbenoid source. This strategy focuses on forming the cyclopropane ring as a key step.

Disconnection 2: This strategy involves disconnecting the carbon-bromine bond. This identifies (7-hydroxyheptyl)cyclopropane or a related derivative as a key intermediate, which can then be subjected to a bromination reaction. This approach prioritizes the installation of the functional group.

Approaches to the Cyclopropane Moiety Formation

The construction of the cyclopropane ring is a significant challenge due to its inherent ring strain. masterorganicchemistry.com Several methods have been developed for cyclopropanation. wikipedia.org

Carbenes and carbenoids are highly reactive intermediates that can react with alkenes to form cyclopropanes in a process called cyclopropanation. wikipedia.orgyoutube.com

Simmons-Smith Reaction: This is a widely used method that involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. masterorganicchemistry.comwikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgresearchgate.net For synthesizing this compound, a precursor like 9-bromonon-1-ene could be treated with the Simmons-Smith reagent. The reaction is often effective for a variety of alkenes, including those with functional groups. researchgate.net Modifications to the classic Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. wikipedia.org

Diazomethane (B1218177) and Metal Catalysis: Diazo compounds, such as diazomethane (CH₂N₂), can be used to generate carbenes for cyclopropanation, often catalyzed by transition metals like palladium or copper. wikipedia.orgresearchgate.net The reaction proceeds through the formation of a pyrazoline intermediate, which then eliminates nitrogen gas to yield the cyclopropane. wikipedia.org While effective, diazomethane is toxic and explosive, requiring careful handling. masterorganicchemistry.com

Other Carbene Sources: Dihalocarbenes, generated from haloforms (e.g., chloroform, bromoform) and a strong base, can also be used for cyclopropanation, resulting in dihalocyclopropanes. libretexts.org These can then be further modified.

Table 1: Comparison of Common Cyclopropanation Methods

| Method | Reagents | Key Advantages | Limitations |

| Simmons-Smith Reaction | CH₂I₂/Zn(Cu) | Stereospecific, good functional group tolerance. wikipedia.orgresearchgate.net | Can be expensive due to diiodomethane. wikipedia.org |

| Furukawa Modification | CH₂I₂/Et₂Zn | Increased reactivity compared to classic Simmons-Smith. wikipedia.org | Diethylzinc is pyrophoric. |

| Diazomethane with Metal Catalyst | CH₂N₂, Pd or Cu catalyst | High efficiency. researchgate.net | Diazomethane is highly toxic and explosive. masterorganicchemistry.com |

| Haloform and Base | CHX₃, Strong Base | Inexpensive reagents. | Yields dihalocyclopropanes that require further transformation. |

Intramolecular reactions provide an alternative route to form cyclopropane rings.

Wurtz-type Coupling: A classic method for forming cyclopropanes involves the intramolecular cyclization of 1,3-dihalides using a metal like sodium or zinc. wikipedia.org For the synthesis of a precursor to this compound, a suitably substituted 1,3-dihalide would be required.

From Unsaturated Epoxides: Unsaturated terminal epoxides can undergo intramolecular cyclopropanation. For instance, treatment of a bishomoallylic epoxide with a strong, non-nucleophilic base like lithium tetramethylpiperidide (LTMP) can induce cyclization to form a bicyclic alcohol containing a cyclopropane ring. organic-chemistry.org This approach offers good diastereoselectivity. organic-chemistry.org

Donor-Acceptor Cyclopropanes: Intramolecular reactions of donor-acceptor cyclopropanes can be used to construct complex carbocyclic and heterocyclic systems. rsc.org These reactions often involve the ring-opening of a polarized cyclopropane followed by cyclization.

Strategies for Introducing the Bromo-functionalized Heptyl Chain

The seven-carbon chain with a terminal bromine can be introduced either before or after the formation of the cyclopropane ring.

Directly brominating an alkylcyclopropane precursor is a straightforward approach.

From Alcohols: A common method is the conversion of a primary alcohol to an alkyl bromide. For example, (7-hydroxyheptyl)cyclopropane could be treated with reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and bromine. youtube.comchemicalbook.com

Radical Bromination: While less selective for primary positions, free radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially be used, although it may lead to a mixture of products.

Halogen exchange, or the Finkelstein reaction, is another viable strategy where a different halogen, typically chlorine or iodine, is replaced by bromine. This would involve preparing a chloro- or iodo-heptylcyclopropane precursor and then treating it with a bromide salt like sodium bromide in a suitable solvent such as acetone (B3395972).

Chain Elongation Reactions with Terminal Bromide Introduction

The synthesis of the 7-bromoheptyl side chain attached to a cyclopropane ring involves methods that construct the carbon skeleton and subsequently introduce the terminal bromide. A common strategy involves the chain elongation of a cyclopropane-containing starting material.

One effective method for chain elongation is through the alkylation of terminal alkynes, which can be extended to the desired length. jove.com For instance, a cyclopropyl-substituted alkyne could undergo deprotonation with a strong base like sodium amide (NaNH₂) to form a nucleophilic acetylide ion. This ion can then react with an appropriate alkyl halide in a nucleophilic substitution (SN2) reaction to form a new carbon-carbon bond, extending the chain. jove.com This process can be repeated to build the desired chain length.

Alternatively, Grignard reagents provide a powerful tool for carbon-carbon bond formation. A synthetic route could commence with a cyclopropyl-containing alkyl halide, such as cyclopropylmethyl bromide. This can be converted into a Grignard reagent (cyclopropylmethylmagnesium bromide) by reacting it with magnesium metal. This nucleophilic Grignard reagent can then react with a long-chain electrophile, such as 6-bromo-1-hexene, to form the seven-carbon chain attached to the cyclopropane ring, with a terminal double bond.

Once the heptenylcyclopropane is formed, the terminal bromide can be introduced. A common method is the anti-Markovnikov hydrobromination of the terminal alkene. This is typically achieved using hydrogen bromide (HBr) in the presence of peroxides, which directs the bromine atom to the terminal carbon.

Another pathway involves starting with a precursor containing a terminal alcohol, such as 7-cyclopropyl-1-heptanol. The hydroxyl group can be converted to a good leaving group and substituted with bromide. This transformation is readily achieved using reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

The reactivity of alkyl halides in these substitution reactions is influenced by both the strength of the carbon-halogen bond and the stability of the halide anion as a leaving group. libretexts.org Generally, alkyl iodides are the most reactive, followed by bromides and then chlorides. libretexts.org

Convergent and Linear Synthetic Routes to this compound

The construction of this compound can be approached through either a linear or a convergent synthesis strategy, each with distinct advantages and disadvantages. fiveable.me

Linear Synthesis: A linear synthesis involves a sequential, step-by-step construction of the target molecule from a single starting material. fiveable.me A plausible linear route to this compound might begin with a simple, inexpensive starting material like 1,8-octanediol.

Monobromination: One of the terminal hydroxyl groups is selectively converted to a bromide using a reagent like HBr, yielding 8-bromo-1-octanol.

Oxidation: The remaining alcohol functional group is oxidized to a carboxylic acid to form 8-bromooctanoic acid.

Cyclopropanation: The carboxylic acid is then subjected to a reaction sequence, such as a modified Simmons-Smith reaction or a diazomethane-based cyclopropanation, to form the cyclopropane ring from the carboxylic acid moiety, which is a complex and often low-yielding transformation.

For this compound, a convergent approach would involve preparing two key intermediates separately:

Fragment A: The Cyclopropyl (B3062369) Moiety. A suitable nucleophilic cyclopropane fragment, such as cyclopropylmagnesium bromide, can be prepared from cyclopropyl bromide.

Fragment B: The Bromoheptyl Moiety. A suitable electrophilic seven-carbon chain is required. A good candidate is 1,6-dibromohexane.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and waste. Key parameters for optimization include the choice of reagents, solvent, temperature, and catalysts. researchgate.net

Consider the convergent synthesis step where cyclopropylmagnesium bromide reacts with 1,6-dibromohexane. The goal is to maximize the formation of the desired monosubstituted product over potential side products like the disubstituted product (1,6-dicyclopropylhexane) or unreacted starting materials.

Key optimization parameters include:

Stoichiometry: The molar ratio of the Grignard reagent to the dibromoalkane is critical. Using a slight excess of the dibromoalkane can favor monosubstitution.

Solvent: The choice of solvent can influence the reactivity of the Grignard reagent. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are standard, but their specific choice can affect reaction rates and yields.

Temperature: Grignard reactions are often initiated at room temperature and may require cooling to control the exothermic reaction, or gentle heating to ensure completion. Low temperatures can improve selectivity.

Addition Rate: Slow, dropwise addition of the Grignard reagent to the solution of the dibromoalkane can help maintain a low concentration of the nucleophile, further favoring monosubstitution.

Catalyst: In some cases, a copper catalyst, such as copper(I) iodide (CuI), can be added to promote a more selective cross-coupling reaction (a Gilman-type coupling), potentially improving the yield of the desired product. researchgate.net

The following interactive table illustrates a hypothetical optimization study for this coupling reaction.

| Entry | Molar Ratio (Grignard:Dibromoalkane) | Catalyst (mol%) | Temperature (°C) | Solvent | Yield of this compound (%) |

| 1 | 1:1.2 | None | 25 | Diethyl Ether | 45 |

| 2 | 1:1.5 | None | 25 | Diethyl Ether | 55 |

| 3 | 1:1.5 | None | 0 | Diethyl Ether | 62 |

| 4 | 1:1.5 | None | 0 | THF | 65 |

| 5 | 1:1.5 | 5% CuI | 0 | THF | 78 |

This table presents hypothetical data for illustrative purposes.

Based on these hypothetical findings, the optimal conditions would be using a 1:1.5 molar ratio of the Grignard reagent to 1,6-dibromohexane, in THF at 0°C, with the addition of a catalytic amount of CuI, leading to a significantly improved yield of 78%. researchgate.net

Sustainable and Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. thieme-connect.de This involves considering alternative reaction media, energy sources, and catalytic systems.

Alternative Reaction Media: Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of more environmentally benign alternatives. researchgate.net For certain cyclopropanation reactions, water has been shown to be a highly effective solvent, sometimes dramatically increasing reaction efficiency under metal- and catalyst-free conditions. rsc.org Exploring water-based or solvent-free conditions for the synthesis of this compound or its precursors could be a key green approach. acs.org

Alternative Energy Inputs: Shifting from conventional thermal heating to alternative energy sources can lead to more efficient and sustainable processes. Photochemical reactions, driven by visible light, offer a mild and selective way to perform transformations like cyclopropanation. researchgate.netnih.gov For example, a photocatalytic approach could be used to generate a carbene for the cyclopropanation step, avoiding harsh reagents. researchgate.net Microwave irradiation and ultrasound are other energy sources that can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. thieme-connect.de

Catalysis: The use of catalysts is a cornerstone of green chemistry. Biocatalysis, using enzymes, can perform reactions with high stereo- and regioselectivity under mild conditions, potentially being applicable to the synthesis of chiral versions of functionalized cyclopropanes. researchgate.net Photocatalysis is another emerging area that can enable new, more efficient synthetic routes. researchgate.net For the synthesis of this compound, developing a catalytic method for the key C-C bond-forming step or the cyclopropanation itself would be a significant green advancement, reducing the need for stoichiometric reagents. acs.orgnih.gov

A key metric for evaluating the "greenness" of a synthetic route is the E-factor, which is the ratio of the mass of waste generated to the mass of the desired product. thieme-connect.de A convergent synthesis is often inherently greener than a linear one because it is more efficient and generates less waste. By incorporating green solvents, energy sources, and catalysts, the E-factor for the synthesis of this compound can be substantially lowered.

Mechanistic Investigations and Reactivity Profiles of 7 Bromoheptylcyclopropane

Nucleophilic Substitution Reactions at the Bromo-Substituted Carbon

Nucleophilic substitution is a fundamental reaction class for alkyl halides like 7-bromoheptylcyclopropane, where a nucleophile replaces the bromine atom. ibchem.comlibretexts.org The reaction can proceed through different mechanisms, primarily the S(_N)1 and S(_N)2 pathways. libretexts.orgorganic-chemistry.org

S(_N)1 and S(_N)2 Pathways and Steric/Electronic Influences

The structure of the alkyl halide is a primary determinant of the reaction pathway. spcmc.ac.inpressbooks.pub this compound is a primary alkyl halide, as the bromine is attached to a carbon atom bonded to only one other carbon atom. Primary alkyl halides strongly favor the S(_N)2 mechanism . organic-chemistry.orgchemguide.co.uk

The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. organic-chemistry.orgucsd.edu This "backside attack" leads to an inversion of stereochemistry at the reaction center. organic-chemistry.orgucsd.edu The rate of an S(_N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, making it a bimolecular process. chemguide.co.ukyoutube.com

Several factors contribute to the preference for the S(_N)2 pathway:

Steric Hindrance: The primary carbon in this compound is relatively unhindered, allowing for easy access by the incoming nucleophile. spcmc.ac.in Tertiary halides, in contrast, are too sterically hindered for S(_N)2 reactions to occur at a significant rate. ibchem.comspcmc.ac.in

Carbocation Stability: The alternative S(_N)1 mechanism proceeds through a carbocation intermediate. organic-chemistry.orgyoutube.com A primary carbocation, which would be formed from this compound, is highly unstable and its formation is energetically unfavorable. organic-chemistry.org Tertiary carbocations are the most stable, which is why tertiary alkyl halides readily undergo S(_N)1 reactions. ibchem.comyoutube.com

The electronic influence of the distant cyclopropyl (B3062369) group on the S(_N)2 reaction at the C1 position is generally considered to be minimal due to the number of separating sigma bonds.

Neighboring Group Participation Effects by the Cyclopropyl Ring

Neighboring group participation (NGP), or anchimeric assistance, occurs when a nearby functional group acts as an internal nucleophile, accelerating the reaction rate and often leading to retention of stereochemistry. wikipedia.orgdalalinstitute.comvedantu.com The cyclopropyl group, due to the p-character of its C-C bonds, can act as a neighboring group. youtube.com

In the case of this compound, the cyclopropyl ring is located at the end of a seven-carbon chain, which is generally too far from the reactive C-Br bond to participate directly in the substitution reaction at the C1 position. For NGP to be effective, the participating group is typically at the β or γ position relative to the leaving group. Therefore, significant neighboring group participation by the cyclopropyl ring in a standard S(_N)2 reaction of this compound is not expected.

However, if a carbocation were to form at a position closer to the ring (which is not the case in standard substitution reactions of this compound), the cyclopropyl group could participate in stabilizing the positive charge through resonance, potentially leading to rearranged products like cyclobutanol (B46151) and homoallylic alcohol derivatives. wikipedia.orgvedantu.com

Elimination Reactions (E1, E2) Leading to Unsaturated Heptylcyclopropane Derivatives

Alkyl halides can undergo elimination reactions in the presence of a base to form alkenes. libretexts.orgmaricopa.edu This process, known as dehydrohalogenation, involves the removal of a hydrogen atom from a β-carbon and the halogen from the α-carbon. maricopa.edu The two main mechanisms for elimination are E1 and E2. maricopa.edulibretexts.org

For this compound, a primary alkyl halide, the E2 mechanism is the more likely pathway, especially with a strong, non-bulky base. iitk.ac.in The E2 reaction is a concerted, one-step process where the base removes a proton from the β-carbon at the same time the C-Br bond breaks and the π-bond of the alkene is formed. libretexts.orgsaskoer.ca The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base. iitk.ac.in

The alternative E1 mechanism proceeds through a carbocation intermediate, similar to the S(_N)1 reaction. libretexts.orgopenstax.org As previously discussed, the formation of a primary carbocation from this compound is highly unfavorable, making the E1 pathway unlikely.

When this compound undergoes an E2 reaction, the base will abstract a proton from the C2 position. This results in the formation of hept-1-enylcyclopropane . According to Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product, this is the only possible alkene product in this case as there is only one β-carbon with hydrogens. libretexts.orgopenstax.org

It is important to note that nucleophilic substitution (S(_N)2) and elimination (E2) are often competing reactions. libretexts.org The choice between substitution and elimination is influenced by factors such as the strength and steric bulk of the base/nucleophile, the reaction temperature, and the solvent.

Radical Reactions Involving the C-Br Bond and Cyclopropyl Ring

In addition to ionic reactions, this compound can undergo radical reactions, typically initiated by light or a radical initiator. youtube.comkhanacademy.orgyoutube.com These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.comlibretexts.org

Initiation: The process begins with the homolytic cleavage of a bond to generate radicals. In the presence of a radical initiator like AIBN or under UV light, the relatively weak C-Br bond can break homolytically to form a 7-cyclopropylheptyl radical and a bromine radical.

Propagation: The 7-cyclopropylheptyl radical can then participate in a variety of reactions. For instance, in a radical addition reaction to an alkene, the radical would add to the double bond, creating a new carbon-centered radical which can then abstract an atom from another molecule to continue the chain. libretexts.org Another possibility is reaction with a molecule like tributyltin hydride (Bu(_3)SnH), a common reagent for the reduction of alkyl halides, where the 7-cyclopropylheptyl radical would abstract a hydrogen atom from the tin hydride, yielding heptylcyclopropane and a tributyltin radical.

Termination: The reaction ceases when two radicals combine. youtube.com

The cyclopropyl ring itself can also be involved in radical reactions, although it is generally quite stable. Under certain conditions, radical-induced ring opening of the cyclopropane (B1198618) could occur, but this typically requires more energetic conditions or specific reagents designed to promote such a reaction. The primary site of radical reactivity in this compound under typical conditions is the C-Br bond. rsc.org

Ring-Opening Reactions of the Cyclopropyl Moiety

The cyclopropane ring in this compound is susceptible to ring-opening reactions due to its inherent ring strain, which is approximately 27.5 kcal/mol. khanacademy.orgyoutube.com These reactions can be promoted by acids or electrophiles. nih.govnih.gov

Acid-Catalyzed and Electrophilic Ring Opening

In the presence of a strong acid, the cyclopropane ring can be protonated. This protonation weakens the C-C bonds of the ring, making it susceptible to nucleophilic attack. libretexts.orgchimia.ch The mechanism of acid-catalyzed ring opening of cyclopropanes can be complex and may proceed through a corner-protonated or edge-protonated transition state, leading to a carbocation which is then attacked by a nucleophile. stackexchange.com

If a nucleophile (Nu) is present, it will attack one of the carbon atoms of the protonated cyclopropane ring, leading to a ring-opened product. The regioselectivity of the attack depends on the substitution pattern of the cyclopropane ring and the nature of the carbocationic intermediate that forms. For an unsubstituted cyclopropyl group as in this compound, attack can occur at either of the secondary carbons, but is often directed by steric factors.

Electrophiles other than protons can also induce ring opening. For example, reaction with halogens (like Br(_2)) or mercuric acetate (B1210297) can lead to the addition of the electrophile and a nucleophile across one of the C-C bonds of the cyclopropane ring.

Strain-Release Driven Transformations

The high ring strain of the cyclopropane ring, estimated to be around 27.5 kcal/mol, is a primary driving force for its chemical transformations. This strain arises from significant angle and torsional strain, making the C-C bonds of the ring weaker and more reactive than those in acyclic alkanes. Reactions that lead to the opening of the three-membered ring are energetically favorable as they relieve this strain.

For a molecule like this compound, several types of strain-release driven transformations can be envisaged, primarily involving the cleavage of one of the C-C bonds of the cyclopropyl group. These reactions are typically initiated by electrophiles, nucleophiles, or radical species.

Hypothetical Strain-Release Reactions of this compound:

| Reactant Type | Potential Reaction Pathway | Expected Product Type |

| Electrophile (E+) | Electrophilic addition | Ring-opened haloalkane |

| Nucleophile (Nu-) | Nucleophilic ring-opening | Substituted heptyl derivative |

| Radical Initiator | Radical-mediated ring-opening | Functionalized open-chain alkane |

This table presents hypothetical reaction pathways based on the general reactivity of cyclopropanes.

In electrophilic additions, an electrophile would attack one of the cyclopropane C-C bonds, leading to a carbocationic intermediate that is subsequently trapped by a nucleophile. The regioselectivity of this attack would be influenced by the electronic nature of the substituent.

Influence of the Bromoheptyl Substituent on Ring Reactivity

The 7-bromoheptyl substituent is a long alkyl chain with a terminal bromine atom. Its influence on the reactivity of the cyclopropane ring is primarily through inductive and steric effects.

The heptyl chain itself is an electron-donating group (EDG) via an inductive effect (+I). This electron donation can slightly increase the electron density of the cyclopropane ring, potentially making it more susceptible to attack by strong electrophiles. However, the effect is expected to be modest due to the length of the alkyl chain, which attenuates the inductive effect.

The terminal bromine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I). However, given its position at the end of a seven-carbon chain, its direct electronic influence on the distant cyclopropane ring is likely negligible.

Sterically, the long and flexible bromoheptyl chain can hinder the approach of reactants to the cyclopropane ring, potentially slowing down reaction rates compared to less substituted cyclopropanes. This steric hindrance could also play a role in directing the regioselectivity of ring-opening reactions, favoring attack at the less hindered C-C bond of the cyclopropyl group.

Rearrangement Pathways of this compound Derivatives

Rearrangements are a common feature in the chemistry of cyclopropane derivatives, often occurring subsequently to ring-opening reactions to form more stable products. For derivatives of this compound, rearrangements would likely be dictated by the nature of the intermediates formed during a reaction.

For instance, if a ring-opening reaction were to generate a carbocation on the carbon atom of the cyclopropane ring that is attached to the bromoheptyl chain, a 1,2-hydride shift could occur within the open-chain intermediate to form a more stable secondary or tertiary carbocation, if such a possibility exists in a more complex derivative.

Another potential rearrangement pathway could involve the terminal bromine atom. Under certain conditions, intramolecular cyclization could occur, where the cyclopropane ring acts as an internal nucleophile attacking the electrophilic carbon bearing the bromine atom. This, however, would be a complex process and likely require specific reaction conditions to be favorable.

Spectroscopic and Analytical Methodologies for Structural Elucidation of 7 Bromoheptylcyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of the atoms within a molecule.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides initial, crucial information. The ¹H NMR spectrum of 7-bromoheptylcyclopropane is expected to show distinct signals for the protons on the cyclopropyl (B3062369) ring and the heptyl chain. The protons on the cyclopropane (B1198618) ring, being in a unique strained environment, typically appear at higher field (lower ppm) compared to other cyclic alkanes, with chemical shifts generally observed between 0.2 and 0.9 ppm. docbrown.info The protons of the heptyl chain would exhibit characteristic chemical shifts, with the methylene (B1212753) group attached to the bromine atom (–CH₂Br) being the most downfield-shifted due to the electronegativity of bromine, likely appearing in the range of 3.3-3.5 ppm.

To differentiate between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiment is utilized. nist.gov A DEPT-135 experiment for this compound would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This technique is invaluable for unambiguously assigning the carbon signals of the heptyl chain.

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. docbrown.infoyoutube.com For this compound, cross-peaks in the COSY spectrum would connect adjacent protons along the heptyl chain and within the cyclopropyl ring, confirming the sequence of methylene groups and their connection to the cyclopropane moiety. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. docbrown.infoprospre.ca Each cross-peak in the HSQC spectrum of this compound would link a specific proton signal to its corresponding carbon signal, greatly simplifying the assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using online NMR prediction tools.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | DEPT-135 |

| Cyclopropyl-CH | ~0.5 - 0.8 | ~10 - 15 | m | CH |

| Cyclopropyl-CH₂ | ~0.2 - 0.5 | ~5 - 10 | m | CH₂ |

| 1'-CH₂ | ~1.2 - 1.4 | ~30 - 35 | t | CH₂ |

| 2'-CH₂ | ~1.3 - 1.5 | ~28 - 32 | p | CH₂ |

| 3'-CH₂ | ~1.3 - 1.5 | ~28 - 32 | p | CH₂ |

| 4'-CH₂ | ~1.3 - 1.5 | ~28 - 32 | p | CH₂ |

| 5'-CH₂ | ~1.4 - 1.6 | ~32 - 36 | p | CH₂ |

| 6'-CH₂ | ~1.8 - 2.0 | ~33 - 37 | p | CH₂ |

| 7'-CH₂Br | ~3.3 - 3.5 | ~33 - 38 | t | CH₂ |

Note: 'm' denotes multiplet, 't' denotes triplet, 'p' denotes pentet (or multiplet). Actual chemical shifts and multiplicities can vary based on solvent and experimental conditions.

In modern structural elucidation, computational methods are increasingly used to complement experimental data. docbrown.inforesearchgate.net By employing Density Functional Theory (DFT) calculations, it is possible to predict the NMR chemical shifts of a proposed structure. csbsju.edu These predicted spectra can then be compared with the experimental data. A strong correlation between the calculated and observed chemical shifts provides a high degree of confidence in the assigned structure. vscht.cz For a molecule like this compound, computational prediction can be particularly useful in resolving ambiguities in the assignment of the complex methylene region of the heptyl chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. docbrown.info

The IR spectrum of this compound would be expected to display several characteristic absorption bands.

Cyclopropane Ring: The strained three-membered ring gives rise to characteristic C-H stretching vibrations at higher wavenumbers than typical alkanes, usually in the range of 3100-3000 cm⁻¹. The ring also exhibits a characteristic "breathing" or skeletal vibration.

C-H Bonds: The C-H stretching vibrations of the methylene groups in the heptyl chain would appear in the typical alkane region of 3000-2850 cm⁻¹. docbrown.info C-H bending vibrations for the CH₂ groups are also expected around 1470-1450 cm⁻¹. docbrown.info

C-Br Bond: The carbon-bromine stretching vibration is a key diagnostic peak. Due to the mass of the bromine atom, this bond vibrates at a lower frequency, typically appearing in the fingerprint region of the IR spectrum, between 690 and 515 cm⁻¹. docbrown.info

Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and can provide complementary information. The C-C bonds of the cyclopropane ring and the heptyl chain would be expected to show distinct Raman signals.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Cyclopropyl C-H | Stretch | 3100 - 3000 | Medium |

| Alkyl C-H | Stretch | 3000 - 2850 | Strong |

| CH₂ | Bend (Scissoring) | 1470 - 1450 | Medium |

| Cyclopropane Ring | Skeletal Vibration | ~1020 | Medium |

| C-Br | Stretch | 690 - 515 | Medium-Strong |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₉Br), the presence of bromine is readily identified by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. youtube.comcsbsju.edu Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. HRMS can distinguish between different elemental formulas that have the same nominal mass, providing unambiguous confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. The C-Br bond is relatively weak and prone to cleavage. Therefore, a prominent fragment corresponding to the loss of the bromine atom ([M-Br]⁺) is expected. Subsequent fragmentation of the remaining carbocation would yield a series of smaller fragments, providing further clues about the structure of the alkyl chain and the cyclopropyl group.

Chromatographic Techniques for Purification and Purity Assessment (e.g., GC, HPLC)

There is no specific information available in peer-reviewed literature or technical databases detailing the established chromatographic methods for the purification and purity assessment of this compound. While gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques for the analysis of organic molecules, including alkyl halides, no published studies were found that apply these methods to this compound.

In general, the purification of alkyl halides can be approached using various chromatographic methods. For instance, column chromatography with a suitable stationary phase, such as silica (B1680970) gel, is a common laboratory-scale purification technique. The choice of eluent would depend on the polarity of the compound. Given the structure of this compound (a long alkyl chain with a terminal bromine and a cyclopropyl group), it would be expected to be a relatively nonpolar compound.

For purity assessment, gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile and semi-volatile organic compounds. This technique would likely be suitable for determining the purity of this compound and identifying any potential impurities from its synthesis. However, no specific GC or HPLC methods, including parameters such as column type, temperature programs, or mobile phases, have been reported for this particular compound.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

The solid-state structure of this compound has not been determined by X-ray crystallography, as no crystallographic data for this compound is present in the available scientific literature. X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

For a compound to be analyzed by X-ray crystallography, it must first be obtained as a suitable single crystal. As this compound is a flexible alkyl halide, it is expected to be a liquid or a low-melting solid at room temperature, which can make crystallization challenging. While the technique is invaluable for unambiguous structure elucidation, its application is contingent on the ability to grow high-quality crystals, and there is no indication that this has been achieved for this compound.

Computational Chemistry and Theoretical Studies on 7 Bromoheptylcyclopropane

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are instrumental in elucidating the fundamental electronic structure and inherent stability of 7-bromoheptylcyclopropane. These calculations provide insights into the molecule's geometry, bond characteristics, and conformational preferences.

The cyclopropyl (B3062369) group is characterized by significant ring strain, which profoundly influences its geometry. beilstein-journals.orgwikipedia.org The carbon-carbon bond angles are constrained to approximately 60°, a significant deviation from the ideal sp³ hybridization angle of 109.5°. This strain results in C-C bonds with increased p-character, often referred to as "bent" or "banana" bonds. wikipedia.org

Quantum mechanical calculations, such as those employing Hartree-Fock or Density Functional Theory (DFT) methods, can precisely model these structural parameters. For the cyclopropyl moiety in this compound, the C-C bond lengths are expected to be around 1.51 Å, which is shorter than a typical alkane C-C bond. wikipedia.org The C-H bonds are comparatively strong due to this unique hybridization. wikipedia.org

| Parameter | Predicted Value | Reference Compound (Cyclopropane) |

|---|---|---|

| C-C Bond Length | ~1.51 Å | 1.51 pm |

| C-C-C Bond Angle | ~60° | 60° |

| C-H Bond Length | ~1.08 Å | - |

| H-C-H Bond Angle | ~115° | - |

The seven-carbon heptyl chain attached to the cyclopropane (B1198618) ring can adopt numerous conformations due to rotation around its C-C single bonds. Computational methods are essential for identifying the most stable conformers and understanding the energetic landscape of these rotations. ifes.edu.br For long alkyl chains, the lowest energy conformation is typically the all-staggered, or "zigzag," arrangement. nih.gov

The presence of the terminal bromine atom, with its size and electronegativity, will influence the conformational preferences. numberanalytics.com Studies on long-chain alkyl halides suggest that gauche interactions involving the halogen can be significant. mdpi.com Computational analysis would reveal the relative energies of different rotamers, providing a population distribution of conformers at a given temperature. nih.gov This understanding is crucial as the reactivity of the molecule can be dependent on its accessible conformations. numberanalytics.com

Density Functional Theory (DFT) Applications for Reactivity Prediction and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational tool for investigating the reactivity of molecules and mapping out the energetic profiles of chemical reactions. researchgate.netmdpi.com For this compound, DFT can be applied to predict its behavior in various chemical transformations.

A primary application of DFT in reactivity studies is the location and characterization of transition states. libretexts.org For this compound, a key reaction would be the nucleophilic substitution at the carbon atom bonded to the bromine. In an Sₙ2 reaction, for instance, DFT calculations can model the transition state where the nucleophile is forming a new bond to the carbon while the carbon-bromine bond is breaking. mdpi.comresearchgate.net The energy of this transition state determines the activation energy and, consequently, the rate of the reaction. libretexts.org

DFT can also be used to explore other potential reaction pathways, such as elimination reactions or reactions involving the cyclopropane ring. beilstein-journals.orgresearchgate.net For example, the ring-opening of the cyclopropane can be initiated under certain conditions, and DFT can elucidate the transition states for such processes. beilstein-journals.org

| Reaction Type | Attacking Species | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Sₙ2 Substitution | CN⁻ | ~20-25 |

| E2 Elimination | OH⁻ | ~22-28 |

| Radical Bromination (H-abstraction) | Br• | Variable (depends on position) |

Many reactions can potentially occur at different sites on a molecule (regioselectivity), involve different functional groups (chemoselectivity), or result in different spatial arrangements of atoms (stereoselectivity). DFT calculations are invaluable for predicting these selectivities. rsc.orgarxiv.org

In the case of this compound, DFT could be used to determine the most likely site of attack by a reagent. For example, in a reaction with a strong base, it could predict whether substitution at the C-Br bond or proton abstraction leading to elimination is more favorable. Furthermore, in reactions involving the cyclopropane ring, DFT can predict which C-C bond is most likely to break. researchgate.net The stereochemical outcome of reactions, such as the syn or anti addition to the cyclopropane ring if it were to react, can also be predicted by analyzing the energies of the diastereomeric transition states. masterorganicchemistry.comunl.pt

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical methods provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. 130.111.192nih.gov An MD simulation of this compound, typically in a solvent, would involve calculating the forces on each atom and solving the equations of motion to track their movements.

These simulations can reveal how the flexible heptyl chain moves and folds, and how the entire molecule interacts with its environment. arxiv.org For instance, in an aqueous solution, MD simulations could illustrate the formation of hydration shells around the polar C-Br bond and the hydrophobic cyclopropyl and alkyl parts of the molecule. 130.111.192nih.gov This information is crucial for understanding the molecule's solubility and how solvent molecules might influence its reactivity by stabilizing or destabilizing reactants and transition states. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies of these orbitals and the gap between them are critical in predicting a molecule's reactivity, kinetic stability, and electronic properties. nih.gov

The reactivity of a molecule can be quantified using several indices derived from the HOMO and LUMO energy levels. These global reactivity descriptors provide a framework for comparing the chemical behavior of different molecules.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates higher reactivity.

Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -E_HOMO), the ionization potential is the energy required to remove an electron from a molecule. A lower ionization potential signifies a greater tendency to act as an electron donor.

Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -E_LUMO), electron affinity is the energy released when a molecule accepts an electron. A higher electron affinity indicates a greater tendency to act as an electron acceptor.

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO) / 2), chemical hardness measures the resistance of a molecule to changes in its electron distribution. nih.gov Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), softness indicates the ease with which a molecule's electron cloud can be polarized.

Electronegativity (χ): Calculated as the negative of the average of the HOMO and LUMO energies (χ ≈ -(E_HOMO + E_LUMO) / 2), electronegativity represents the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Defined as ω = χ² / (2η), this index quantifies the electrophilic character of a molecule. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -9.70 |

| LUMO Energy | E_LUMO | - | 1.30 |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 11.00 |

| Ionization Potential | I | -E_HOMO | 9.70 |

| Electron Affinity | A | -E_LUMO | -1.30 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 5.50 |

| Chemical Softness | S | 1 / η | 0.18 |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | 4.20 |

| Electrophilicity Index | ω | χ² / (2η) | 1.60 |

The long alkyl chain in this compound would likely have a modest effect on the electronic properties of the cyclopropane ring, while the electronegative bromine atom would primarily influence the reactivity at the end of the heptyl chain.

Theoretical Models of Bonding in Cyclopropane Systems

The bonding in the cyclopropane ring is unique and cannot be adequately described by simple sp³ hybridization due to its constrained 60° internuclear bond angles. Two primary theoretical models have been developed to explain the electronic structure of the cyclopropane ring: the Coulson-Moffitt model and the Walsh model. researchgate.netyoutube.com These models account for the high ring strain and the unusual chemical properties of cyclopropane and its derivatives, such as this compound.

Coulson-Moffitt Model (Bent Bonds):

Proposed by Charles Coulson and William Moffitt, this model modifies standard hybridization theory to accommodate the geometric constraints of the three-membered ring. researchgate.net

The carbon atoms in the ring are considered to be sp² hybridized for the C-H bonds and the external C-C bond (in the case of this compound, the bond to the heptyl group).

The C-C bonds within the ring are formed by the overlap of orbitals that are not directed along the internuclear axes. These orbitals have a higher p-character than typical sp³ orbitals.

This outward curvature of the electron density paths results in what are known as "bent bonds" or "banana bonds". nih.govacs.org The inter-orbital angle is approximately 104°, which is much larger than the 60° internuclear angle, thereby reducing angle strain. acs.orgwikipedia.org

This model successfully explains the high reactivity of the cyclopropane ring, as the bent bonds have significant π-character and are weaker than normal σ-bonds, making them more susceptible to cleavage. youtube.com

Walsh Model (Molecular Orbitals):

Developed by Arthur Walsh, this model uses a molecular orbital approach to describe the bonding in cyclopropane. youtube.comslideshare.net

It assumes that each carbon atom is sp² hybridized. Two of these sp² orbitals on each carbon form σ-bonds with the two hydrogen atoms.

The remaining sp² hybrid orbital from each carbon is directed towards the center of the ring, and these three orbitals combine to form a set of three molecular orbitals. One of these is a bonding orbital, and two are antibonding.

The three p-orbitals, one from each carbon atom, are perpendicular to the plane of the ring and combine to form another set of three molecular orbitals. These orbitals resemble the π-system of aromatic compounds. slideshare.net

The Walsh model successfully accounts for the high electron density in the center of the ring and the ability of the cyclopropyl group to conjugate with adjacent π-systems, a property that gives it a degree of "double-bond character". youtube.com

7 Bromoheptylcyclopropane As a Synthetic Building Block and Intermediate

Precursor in Organometallic Chemistry (e.g., Grignard Reagents, Organolithium Compounds)

The presence of a bromo-functionality in 7-Bromoheptylcyclopropane makes it an ideal precursor for the generation of highly reactive organometallic reagents, such as Grignard reagents and organolithium compounds. These reagents are powerful nucleophiles and strong bases, widely employed in the formation of new carbon-carbon bonds. thieme-connect.deorganic-chemistry.org

The preparation of the corresponding Grignard reagent, 7-cyclopropylheptylmagnesium bromide, is typically achieved by reacting this compound with magnesium metal in an anhydrous ether solvent. researchgate.netyoutube.compitt.edu The magnesium inserts itself between the carbon and bromine atoms, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic. youtube.com This transformation is crucial for subsequent reactions with a variety of electrophiles, including aldehydes, ketones, and carbon dioxide, to yield alcohols and carboxylic acids, respectively. pitt.edu

Similarly, this compound can be converted into its organolithium counterpart, 7-cyclopropylheptyllithium. This is generally accomplished through reaction with a strong reducing agent like lithium metal. The resulting organolithium species is a potent nucleophile and base, often more reactive than the corresponding Grignard reagent. thieme-connect.de These organolithium reagents are instrumental in various synthetic transformations, including deprotonation and addition to carbonyl compounds.

| Reagent Type | Precursor | Typical Reagents | Solvent | Key Characteristics |

| Grignard Reagent | This compound | Magnesium (Mg) | Anhydrous Ether | Strong nucleophile and base |

| Organolithium Compound | This compound | Lithium (Li) | Anhydrous Ether/Hydrocarbon | Highly reactive nucleophile and strong base |

Scaffold for the Construction of Complex Organic Molecules

The bifunctional nature of this compound, possessing both a reactive alkyl halide and a stable cyclopropyl (B3062369) ring, makes it an attractive scaffold for the synthesis of more complex organic molecules. nih.gov The long heptyl chain provides a flexible spacer, while the two distinct functional groups allow for sequential and selective chemical modifications.

Applications in Multi-step Synthesis of Analogues (e.g., modified natural products)

The 7-cyclopropylheptyl moiety is a structural motif found in certain natural products, particularly modified fatty acids. youtube.comwikipedia.org Consequently, this compound and its derivatives are valuable starting materials for the synthesis of analogues of these natural products. For instance, the cyclopropyl group can be introduced into a fatty acid chain to study its effect on biological activity or to create probes for biochemical investigations. wikipedia.org The synthesis of such analogues often involves the use of the bromo-functionality for coupling reactions to append the cyclopropyl-containing chain to a larger molecular framework. The development of synthetic methods for creating bifunctional molecules from unsaturated fatty acids highlights the potential for using building blocks like this compound in the generation of novel polymer precursors. organic-chemistry.org

Role in the Synthesis of Macrocycles and Oligomers

The long carbon chain of this compound makes it a suitable component for the construction of macrocycles and oligomers. Macrocyclic structures are of significant interest in medicinal chemistry and materials science. wikipedia.orgnih.gov

Intramolecular cyclization reactions utilizing derivatives of this compound can lead to the formation of macrocycles containing the cyclopropylheptyl unit. For example, by transforming the bromo-group into a different functional group, such as an amine or an alcohol, and then reacting it with a suitable partner at the other end of a long-chain precursor derived from this compound, macrocyclization can be achieved. While direct examples involving this specific compound are not abundant in readily available literature, the general strategies for macrocycle synthesis, such as macrolactonization or transition metal-catalyzed cross-coupling reactions, are applicable. wikipedia.org The synthesis of cycloparaphenylenes, a class of hoop-shaped macrocycles, demonstrates the advanced synthetic strategies employed for creating large ring systems. organic-chemistry.org

Derivatization to Access Diverse Chemical Space

The two primary functional handles of this compound—the bromo group and the cyclopropyl moiety—can be independently or sequentially modified to generate a wide array of new chemical entities. This derivatization is key to exploring diverse chemical space for applications in drug discovery and materials science.

Transformations of the Bromo-Functionality (e.g., reduction, coupling reactions)

The bromo group in this compound is a versatile functional group that can undergo a variety of transformations. Simple reduction, for instance with a hydride source, would yield cyclopropylheptane.

More significantly, the bromo group is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the connection of the cyclopropylheptyl fragment to other molecular scaffolds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the alkyl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.orgmarquette.eduutdallas.edu This is a widely used method for forming C(sp³)–C(sp²) bonds. While challenging for unactivated alkyl bromides, advancements in catalyst design have expanded the scope of this reaction.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkyl halide with an alkene. organic-chemistry.orgamazonaws.comnih.govacs.orgyoutube.com This reaction would allow for the introduction of a vinyl group at the end of the heptyl chain.

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an organic halide, catalyzed by palladium and copper complexes. youtube.comamazonaws.comnih.gov This would result in the formation of a product containing the cyclopropylheptyl chain attached to an alkyne, a versatile functional group for further transformations.

These coupling reactions provide a powerful platform for elaborating the structure of this compound, enabling the synthesis of a vast number of derivatives.

| Coupling Reaction | Reactant Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst | C-C |

| Heck | Alkene | Palladium catalyst | C-C |

| Sonogashira | Terminal alkyne | Palladium/Copper catalyst | C-C |

Reactions at the Cyclopropyl Moiety (e.g., functionalization, ring expansion)

The cyclopropane (B1198618) ring in this compound is generally stable but can undergo specific reactions, particularly ring-opening and functionalization, under certain conditions. researchgate.net The inherent ring strain of the three-membered ring is the driving force for these transformations.

Ring-opening reactions can be initiated by electrophiles or through radical pathways. For instance, reaction with bromine has been observed to lead to the opening of a cyclopropane ring in related systems. This provides a method to convert the cyclic structure into a functionalized acyclic chain. The functionalization of cyclopropanes can also be achieved through catalytic methods, for example, using magnesium-catalyzed hydrosilylation to activate the C-C sigma bonds.

Ring expansion is another potential transformation of the cyclopropyl group, which could lead to the formation of larger carbocycles. These reactions often proceed through carbocationic intermediates. While specific examples for this compound are scarce, the general principles of cyclopropylcarbinyl rearrangements suggest that under appropriate conditions, the three-membered ring could be expanded to a four- or five-membered ring.

Potential as a Monomer for Specialized Polymer Architectures

The unique chemical structure of this compound, featuring a strained cyclopropane ring and a terminal bromo-functionalized linear alkyl chain, presents intriguing possibilities for its use as a monomer in the synthesis of specialized polymer architectures. The presence of two distinct reactive moieties—the cyclopropane ring and the carbon-bromine bond—allows for multiple polymerization strategies and post-polymerization modifications, leading to polymers with tailored properties and complex designs.

The polymerization of cyclopropane derivatives can proceed through various mechanisms, including ring-opening polymerization (ROP). The method of polymerization significantly influences the final polymer structure. For instance, the radical polymerization of substituted vinylcyclopropanes typically results in polymers containing 1,5-ring-opened units. sci-hub.box This ring-opening process can lead to a significant reduction in volume shrinkage compared to the polymerization of conventional vinyl monomers. sci-hub.boxresearchgate.net While this compound lacks a vinyl group, the principles of ring-opening polymerization of the cyclopropane ring remain relevant. Lewis acid-catalyzed ROP of cyclopropanes bearing donor and acceptor substituents has been shown to yield 1,5-addition polymers. Current time information in Pasuruan, ID.rsc.org

The long heptyl chain in this compound is anticipated to influence the physical properties of the resulting polymers, such as solubility and thermal characteristics. The incorporation of long alkyl chains into polymer structures is known to enhance hydrophobicity and can lead to materials with unique self-assembly behaviors. mdpi.comrsc.org For example, the polymerization of long-chain alkyl glycidyl (B131873) ethers produces polymers that form micellar hydrogels. rsc.org Similarly, polymers derived from this compound could exhibit interesting solution and solid-state properties due to the presence of the C7 alkyl chain.

The terminal bromo group on the heptyl chain provides a versatile handle for post-polymerization modification. This strategy allows for the introduction of a wide array of functional groups that might not be compatible with the initial polymerization conditions. rsc.org The bromo substituent can be converted to other functionalities through nucleophilic substitution reactions, enabling the synthesis of a library of functional polymers from a single parent polymer. This approach is analogous to the post-polymerization modification of polymers containing reactive groups like epoxides or activated esters. rsc.orgkorea.ac.kr For instance, polypropylene (B1209903) has been functionalized through the C-H insertion of sulfonyl azides, demonstrating the utility of modifying existing polymer backbones. researchgate.netelsevierpure.com

The combination of a polymerizable cyclopropane ring and a modifiable bromo-functional side chain makes this compound a promising candidate for creating complex polymer architectures. For example, it could potentially be used to synthesize graft copolymers, where the cyclopropane ring forms the polymer backbone and the bromo groups serve as initiation sites for the growth of side chains. Alternatively, the bromo groups could be used to crosslink polymer chains, leading to the formation of robust networks. The synthesis of functionalized cyclic olefin copolymers has been demonstrated through the polymerization of a cyclopropane-containing norbornadiene dimer followed by post-polymerization modification, highlighting the potential of combining ring polymerization with subsequent functionalization. chemrxiv.org

Below is a table summarizing the potential polymerization strategies for this compound and the anticipated properties of the resulting polymers.

| Polymerization Strategy | Potential Initiator/Catalyst | Expected Polymer Backbone | Key Feature of Resulting Polymer |

| Ring-Opening Polymerization (ROP) | Lewis Acids | Poly(alkylene) with pendant bromoheptyl groups | Linear polymer with modifiable side chains |

| Copolymerization with other cyclic monomers | Transition Metal Catalysts | Copolymer with integrated cyclopropane-derived units | Tunable properties based on comonomer selection |

| Post-Polymerization Modification | Nucleophiles (e.g., amines, azides) | Functionalized poly(alkylene) | Introduction of diverse functionalities |

The development of polymers from this compound could lead to materials with applications in areas requiring specific surface properties, stimuli-responsive behavior, or the ability to be further functionalized for applications such as drug delivery or sensor technology.

Synthesis and Exploration of Analogs and Derivatives of 7 Bromoheptylcyclopropane

Systematic Structural Modifications of the Heptyl Chain and Cyclopropyl (B3062369) Ring

The modification of the core structure of 7-bromoheptylcyclopropane involves targeted alterations to both the seven-carbon alkyl chain and the three-membered cyclopropyl ring. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry and for creating novel chemical building blocks.

Homologation and Dehomologation Studies

Homologation and dehomologation refer to the systematic lengthening and shortening of the alkyl chain, respectively. These studies allow chemists to probe the effects of chain length on the molecule's physical and biological properties. A primary strategy to generate a homologous series of (ω-bromoalkyl)cyclopropanes involves the cyclopropanation of terminal alkenes of varying lengths. The Simmons-Smith reaction, which utilizes a carbenoid species typically generated from diiodomethane (B129776) and a zinc-copper couple, is a classic and effective method for this transformation.

For instance, a series of ω-bromo-α-alkenes can be subjected to cyclopropanation conditions to yield the desired products. This approach provides a systematic way to access analogs with shorter (e.g., 5-bromopentylcyclopropane) or longer (e.g., 9-bromononylcyclopropane) alkyl chains.

Table 1: Synthesis of (ω-Bromoalkyl)cyclopropanes via Simmons-Smith Cyclopropanation

| Starting Material | Product | Chain Length Variation |

| 7-Bromohept-1-ene | 5-Bromopentylcyclopropane | Dehomologation (n=5) |

| 8-Bromooct-1-ene | 6-Bromohexylcyclopropane | Dehomologation (n=6) |

| 9-Bromonon-1-ene | This compound | Target Compound (n=7) |

| 10-Bromodec-1-ene | 8-Bromooctylcyclopropane | Homologation (n=8) |

| 11-Bromoundec-1-ene | 9-Bromononylcyclopropane | Homologation (n=9) |

This table illustrates a synthetic strategy for producing a homologous series of bromoalkylcyclopropanes.

Introduction of Heteroatoms into the Chain or Ring

Incorporating heteroatoms such as oxygen, nitrogen, or sulfur into the chemical structure can dramatically alter a molecule's properties, including polarity, solubility, and ability to form hydrogen bonds. taylorandfrancis.com In the context of this compound, heteroatoms can be introduced into either the heptyl chain or, more synthetically challenging, the cyclopropane (B1198618) ring itself.

A common strategy for inserting a heteroatom into the alkyl chain is to synthesize the chain from smaller building blocks. For example, an ether linkage (oxygen) can be formed via a Williamson ether synthesis, where a cyclopropylmethyl halide is reacted with the sodium salt of a bromo-alcohol. Similarly, amines (nitrogen) can be introduced through reductive amination or by reacting a halide with an amine.

The introduction of a heteroatom into the cyclopropane ring itself is a more complex process, often requiring specialized cyclopropanation precursors. For example, the synthesis of aziridines (nitrogen analogs of cyclopropanes) or epoxides (oxygen analogs) involves different synthetic pathways, such as the reaction of an alkene with a nitrene or peroxy acid source, respectively.

Variation of the Halogen Atom (e.g., Fluoro-, Chloro-, Iodo-Heptylcyclopropanes)

The identity of the terminal halogen atom on the heptyl chain is a critical feature that can be modified to tune the reactivity of the molecule. The carbon-halogen bond strength, leaving group ability, and susceptibility to metallation all vary significantly down the halogen group. While this compound serves as a versatile intermediate, its fluoro, chloro, and iodo analogs are also of significant interest.

These analogs can be synthesized either by starting with the corresponding ω-halo-α-alkene followed by cyclopropanation or by post-synthetic halogen exchange from a common intermediate like a tosylate or the bromide itself. Finkelstein-type reactions are particularly useful for this purpose, where a halide is exchanged for another. For example, reacting this compound with sodium iodide in acetone (B3395972) can yield 7-iodoheptylcyclopropane. Accessing the fluoro- derivative is often more challenging and may require the use of specialized fluorinating agents like tosyl fluoride (B91410) or silver(I) fluoride on a suitable precursor.

Table 2: Synthetic Approaches to 7-Haloheptylcyclopropane Analogs

| Target Compound | Potential Synthetic Route | Reagents |

| 7-Fluoroheptylcyclopropane | Halogen exchange from tosylate | 1. TsCl, Pyridine; 2. KF, crown ether |

| 7-Chloroheptylcyclopropane | Cyclopropanation of 9-chloronon-1-ene | CH₂I₂, Zn(Cu) |

| This compound | Cyclopropanation of 9-bromonon-1-ene | CH₂I₂, Zn(Cu) |

| 7-Iodoheptylcyclopropane | Finkelstein reaction | NaI, Acetone |

This table outlines common laboratory methods for synthesizing cyclopropane derivatives with different terminal halogens.

Stereochemical Aspects in the Synthesis of Chiral Derivatives

When the cyclopropane ring bears more than one substituent, stereoisomerism becomes a critical consideration. The development of methods to control the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the cyclopropane ring is a major goal in modern organic synthesis. nih.govrsc.org

Diastereoselective and Enantioselective Approaches

The synthesis of chiral derivatives of this compound requires asymmetric cyclopropanation methods. These methods often rely on chiral catalysts that can differentiate between the two faces of the alkene and control the orientation of the incoming carbene.

Biocatalysis: Engineered enzymes, particularly myoglobin (B1173299) and cytochrome P450 variants, have emerged as powerful catalysts for highly stereoselective cyclopropanations. nih.govbohrium.comnih.gov These biocatalysts can promote carbene transfer reactions with exceptional levels of both diastereo- and enantioselectivity (often >99% de and ee). nih.govrochester.edu By modifying the enzyme's active site through mutagenesis, chemists can tune the catalyst to favor the formation of a specific stereoisomer. nih.govnih.gov

Transition Metal Catalysis: Chiral rhodium(II) and copper(I) complexes are widely used for asymmetric cyclopropanation reactions. acs.org Catalysts based on dirhodium tetracarboxylates with chiral ligands can effectively induce asymmetry in the reaction of an alkene with a diazo compound, which serves as the carbene precursor. acs.org The choice of ligand on the metal catalyst is crucial for achieving high levels of stereocontrol. rsc.org

Michael-Initiated Ring Closure (MIRC): This strategy involves the reaction of a Michael acceptor with a nucleophile, followed by an intramolecular cyclization to form the cyclopropane ring. By using chiral catalysts, such as prolinol derivatives, or chiral auxiliaries attached to the reactants, this method can provide access to chiral cyclopropanes with high stereoselectivity. rsc.org

Table 3: Comparison of Asymmetric Cyclopropanation Methods

| Method | Catalyst Type | Typical Stereoselectivity | Key Features |

| Biocatalysis | Engineered Myoglobin/P450 | High to Excellent (>98% de/ee) | Environmentally friendly (often in whole cells), highly tunable. nih.govnih.gov |

| Transition Metal Catalysis | Chiral Rh(II) or Cu(I) complexes | Good to Excellent | Broad substrate scope, well-established methods. acs.org |

| MIRC Reaction | Chiral Organocatalysts/Auxiliaries | High | Forms C-C bonds sequentially, versatile for functionalized cyclopropanes. rsc.org |

This table summarizes key features of major strategies used to achieve stereocontrol in cyclopropane synthesis.

Divergent Synthesis Strategies from a Common Intermediate

Divergent synthesis is a powerful strategy in which a single, common intermediate is used to generate a library of structurally diverse molecules. imperial.ac.uknih.gov This approach is highly efficient for exploring chemical space in drug discovery. A bifunctional precursor related to this compound, such as one containing an additional reactive group, can serve as an excellent starting point for divergent synthesis. imperial.ac.ukresearchgate.net

For example, a common intermediate like ethyl 2-(7-bromoheptyl)cyclopropane-1-carboxylate could be synthesized. This intermediate possesses two distinct reactive handles: the terminal bromide and the ester.

Derivatization at the Bromide: The bromo- group can be converted into a wide range of functionalities via nucleophilic substitution (e.g., forming azides, thiols, ethers) or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) after conversion to an organometallic species.

Derivatization at the Ester: The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to various amides through reaction with different amines. nih.gov

This orthogonal derivatization allows for the rapid generation of a large number of analogs from a single precursor, where modifications can be made to both "ends" of the molecule independently. imperial.ac.uknih.govresearchgate.net This strategy is invaluable for creating libraries of compounds for biological screening.

Emerging Methodologies and Future Research Directions

The synthesis and functionalization of specialized molecules like 7-Bromoheptylcyclopropane are continually evolving, driven by innovations in chemical synthesis and computational tools. Modern methodologies offer pathways to greater efficiency, selectivity, and sustainability. This section explores emerging techniques and future research avenues that hold significant promise for the study and application of this compound and its derivatives.

Q & A

Q. What ethical standards apply when publishing datasets involving hazardous intermediates like this compound?

- Methodological Answer : Disclose all safety risks and disposal protocols (e.g., halogenated waste streams) in compliance with institutional guidelines. Ensure data integrity by archiving raw spectra and chromatograms in repositories like Zenodo or Figshare, with open-access licenses where appropriate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.